molecular formula C6H11ClF3N B1403466 (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS No. 1419075-99-2

(R)-3-(Trifluoromethyl)piperidine hydrochloride

Cat. No. B1403466
CAS RN: 1419075-99-2
M. Wt: 189.6 g/mol
InChI Key: HMFJYLYZLJHSIF-NUBCRITNSA-N
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Description

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

Piperidine’s structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH . The trifluoromethyl group is a CF3 group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The trifluoromethyl group can undergo radical trifluoromethylation .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Antimalarial Applications

  • Mefloquine Hydrochloride : This compound, structurally related to (R)-3-(Trifluoromethyl)piperidine hydrochloride, has been developed as an antimalarial treatment. Mefloquine hydrochloride, a quinoline-containing amino alcohol antimalarial, demonstrates effectiveness against multi-drug-resistant malaria (Karle & Karle, 1991).

Anti-Tuberculosis Activity

  • Mefloquine Derivatives : Derivatives of Mefloquine, which include structural elements similar to this compound, exhibit significant anti-tubercular activities. These derivatives have shown inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).

Synthesis of Fluorinated and Non-Fluorinated Derivatives

  • Synthesis of Fluorinated Piperidines : The synthesis of fluorinated derivatives, including those of α-(trifluoromethyl)pipecolic acid, has been achieved. These methodologies are crucial in the preparation of compounds with potential pharmaceutical applications (Fustero et al., 2012).

Chemical Synthesis and Structure Analysis

  • Synthesis of Highly Substituted Trifluoromethyl Sulfuranes : Research has been conducted on the synthesis of sulfur(VI) compounds, including those with piperidine structures. These studies contribute to the understanding of complex chemical reactions and molecular structures (Gupta & Shreeve, 1987).

Synthesis of Chiral Piperidines

  • Stereoselective Synthesis : The creation of chiral, 3-substituted 2-(trifluoromethyl)piperidines through ring expansion has been achieved. These processes are key in developing compounds with specific stereoselective properties (Rioton et al., 2015).

Neuropharmacology

  • Neuroleptic Drug Research : Piperidine derivatives have been investigated for their potential as neuroleptic drugs, offering insights into their pharmacological profiles and potential therapeutic applications (Janssen et al., 1970).

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage .

Future Directions

The trifluoromethyl group is becoming increasingly important in pharmaceuticals, agrochemicals, and materials, indicating a promising future direction for compounds like "®-3-(Trifluoromethyl)piperidine hydrochloride" .

Biochemical Analysis

Biochemical Properties

®-3-(Trifluoromethyl)piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in ®-3-(Trifluoromethyl)piperidine hydrochloride can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of ®-3-(Trifluoromethyl)piperidine hydrochloride on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-3-(Trifluoromethyl)piperidine hydrochloride has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, ®-3-(Trifluoromethyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its activity and function. Furthermore, ®-3-(Trifluoromethyl)piperidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(Trifluoromethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(Trifluoromethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to ®-3-(Trifluoromethyl)piperidine hydrochloride in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ®-3-(Trifluoromethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, ®-3-(Trifluoromethyl)piperidine hydrochloride can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

®-3-(Trifluoromethyl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, ®-3-(Trifluoromethyl)piperidine hydrochloride has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism . These interactions can result in alterations in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of ®-3-(Trifluoromethyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, ®-3-(Trifluoromethyl)piperidine hydrochloride can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound within cells can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of ®-3-(Trifluoromethyl)piperidine hydrochloride is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, ®-3-(Trifluoromethyl)piperidine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJYLYZLJHSIF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1419075-99-2
Record name Piperidine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(trifluoromethyl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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